![molecular formula C17H18O3 B2872875 4-[(3-Methoxybenzyl)oxy]chromane CAS No. 866155-73-9](/img/structure/B2872875.png)
4-[(3-Methoxybenzyl)oxy]chromane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[(3-Methoxybenzyl)oxy]chromane” is a chemical compound that belongs to the chromane family . Chromane, also known as benzopyran, is a polycyclic organic compound that results from the fusion of a benzene ring to a heterocyclic pyran ring . The molecular formula of “4-[(3-Methoxybenzyl)oxy]chromane” is C17H18O3 .
Scientific Research Applications
Synthesis of Curcumin Analogs
Curcumin analogs are significant due to their potential therapeutic properties. “4-[(3-Methoxybenzyl)oxy]chromane” can be used in the synthesis of novel curcumin analogs, which are studied for their anti-inflammatory and anticancer activities. A specific example is the synthesis of a compound that showed improved solvatochromism effects, indicating potential for bioimaging applications .
Development of Boronic Acids
Boronic acids serve as crucial intermediates in organic synthesis and are used in the development of various pharmaceuticals. The methoxybenzyl moiety in “4-[(3-Methoxybenzyl)oxy]chromane” can be utilized to create phenylboronic acids, which are valuable in Suzuki coupling reactions .
Future Directions
Chromane derivatives like “4-[(3-Methoxybenzyl)oxy]chromane” have shown promising biological activities, making them attractive targets for drug discovery and development . Future research could focus on developing more effective and cost-effective methods for synthesizing these compounds, as well as exploring their potential applications in various therapeutic areas .
properties
IUPAC Name |
4-[(3-methoxyphenyl)methoxy]-3,4-dihydro-2H-chromene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-18-14-6-4-5-13(11-14)12-20-17-9-10-19-16-8-3-2-7-15(16)17/h2-8,11,17H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJHNHCDPSEIOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2CCOC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Methoxybenzyl)oxy]chromane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-benzyl-N-(4-methylbenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2872794.png)
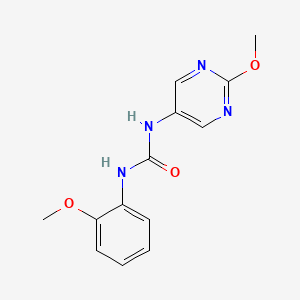
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzamide](/img/structure/B2872801.png)
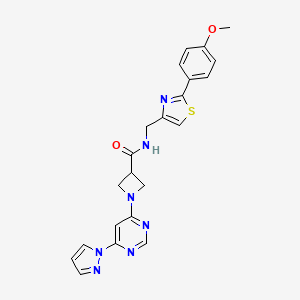
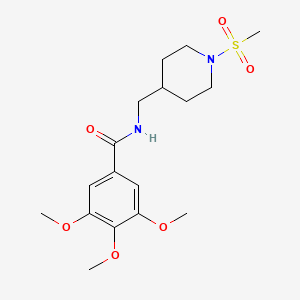

![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2872806.png)
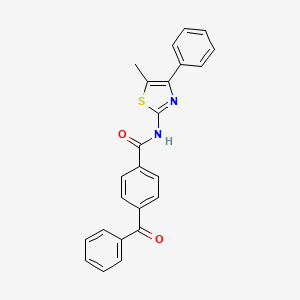
![2-[(Pyridin-2-yl)methoxy]pyrazine](/img/structure/B2872810.png)
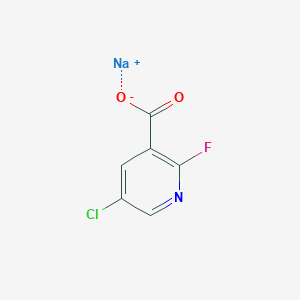
![2-[[1-(3,5-Dimethylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2872813.png)

![3-(4-Cyanophenyl)-2-{[(2,4-difluorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B2872815.png)